4-Methyl-2-nitro-N-(2-phenylethyl)aniline
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Overview
Description
4-Methyl-2-nitro-N-(2-phenylethyl)aniline is an organic compound with the molecular formula C15H16N2O2. It is a derivative of aniline, characterized by the presence of a nitro group at the 2-position, a methyl group at the 4-position, and a phenylethyl group attached to the nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-nitro-N-(2-phenylethyl)aniline typically involves the following steps:
Nitration of 4-Methylaniline: The starting material, 4-methylaniline, undergoes nitration to introduce a nitro group at the 2-position. This reaction is usually carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions.
Alkylation: The nitrated product is then subjected to alkylation with 2-phenylethyl bromide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated control systems for temperature and pressure, and efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-nitro-N-(2-phenylethyl)aniline can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium on carbon (Pd/C) or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Reduction: 4-Methyl-2-amino-N-(2-phenylethyl)aniline.
Substitution: Various substituted aniline derivatives depending on the nucleophile used.
Scientific Research Applications
4-Methyl-2-nitro-N-(2-phenylethyl)aniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and as a precursor for the preparation of dyes and pigments.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Materials Science: It is investigated for its potential use in the development of nonlinear optical materials and other advanced materials
Mechanism of Action
The mechanism of action of 4-Methyl-2-nitro-N-(2-phenylethyl)aniline and its derivatives involves interactions with various molecular targets. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to biological effects. The phenylethyl group may enhance the compound’s ability to interact with specific receptors or enzymes, modulating their activity .
Comparison with Similar Compounds
Similar Compounds
2,4-Dinitro-N-(2-phenylethyl)aniline: Similar structure but with an additional nitro group at the 4-position.
4-Methylsulfonyl-2-nitro-N-(2-phenylethyl)aniline: Similar structure but with a methylsulfonyl group instead of a nitro group at the 4-position.
Uniqueness
4-Methyl-2-nitro-N-(2-phenylethyl)aniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties.
Properties
CAS No. |
833454-97-0 |
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Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
4-methyl-2-nitro-N-(2-phenylethyl)aniline |
InChI |
InChI=1S/C15H16N2O2/c1-12-7-8-14(15(11-12)17(18)19)16-10-9-13-5-3-2-4-6-13/h2-8,11,16H,9-10H2,1H3 |
InChI Key |
JXJBGMRPVPXQQC-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NCCC2=CC=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
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